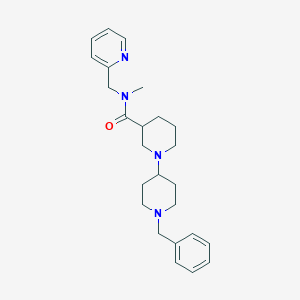![molecular formula C21H31F3N2O3 B6010785 N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)
N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFP is a synthetic compound that is used as a tool to study the function of certain proteins in the body.
Mecanismo De Acción
N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide acts as a selective agonist or antagonist for specific GPCRs. It binds to the receptor and activates or inhibits downstream signaling pathways. The specific mechanism of action varies depending on the GPCR being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific GPCR being studied. It has been shown to regulate neurotransmitter release, modulate pain perception, and regulate blood pressure, among other effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide in lab experiments is its selectivity for specific GPCRs. This allows researchers to study the function of individual receptors without affecting other signaling pathways. However, one limitation of this compound is its potential off-target effects, which can complicate experimental results.
Direcciones Futuras
There are several future directions for the use of N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide in scientific research. One potential application is in the development of new drugs that target specific GPCRs. This compound can be used to identify potential therapeutic targets and to develop drugs that selectively activate or inhibit these targets. Additionally, this compound can be used to study the function of GPCRs in various disease states, such as cancer, cardiovascular disease, and neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound, or this compound, is a synthetic compound that has significant potential in scientific research. Its selectivity for specific GPCRs allows researchers to study the function of individual receptors and develop new therapeutic targets. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the formation of the piperidine ring, which is then reacted with 2,4-dimethoxybenzaldehyde to form the benzyl-piperidine intermediate. This intermediate is then reacted with 4,4,4-trifluorobutylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide is primarily used as a tool to study the function of certain proteins in the body. It is commonly used in the research of G protein-coupled receptors (GPCRs), which are a large family of proteins that play a critical role in cellular signaling. This compound is used to selectively activate or inhibit specific GPCRs, allowing researchers to study their function and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(4,4,4-trifluorobutyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N2O3/c1-28-18-8-7-17(19(13-18)29-2)14-25-20(27)9-6-16-5-3-11-26(15-16)12-4-10-21(22,23)24/h7-8,13,16H,3-6,9-12,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSILZUCPRVMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CCCC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6010705.png)
![ethyl 4-(aminocarbonyl)-5-({[(3-chlorophenyl)amino]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6010750.png)
![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6010756.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)

![(1,4-dioxan-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6010812.png)
